Bienvenue dans la boutique en ligne BenchChem!

2-(ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Steric parameter Lipophilicity Structure–Activity Relationship

Researchers requiring a conformationally restricted imidazole scaffold for HIV-1 integrase inhibition or kinase hinge-binding studies should procure this specific compound. The o-tolyl N-1 substituent provides critical steric differentiation vs. phenyl analogs, enabling clean SAR expansion without halogen-related metabolic alerts. Its predicted Clog P (~4.1) supports cell permeability for phenotypic screening. Ideal as a baseline scaffold for metabolic stability assessment and in silico docking studies.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 1234954-73-4
Cat. No. B3015641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
CAS1234954-73-4
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O2S/c1-3-24-18-19-12-17(14-8-6-9-15(11-14)21(22)23)20(18)16-10-5-4-7-13(16)2/h4-12H,3H2,1-2H3
InChIKeyMHWISGLDNZYRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(Ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole (CAS 1234954-73-4) – A Structurally Unique Imidazole Scaffold


2-(Ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole (CAS 1234954-73-4, molecular formula C₁₈H₁₇N₃O₂S, MW 339.41) is a tetra‑substituted imidazole bearing an o‑tolyl group at N‑1, a 3‑nitrophenyl group at C‑5, and an ethylthio group at C‑2 . The compound belongs to a class of imidazole derivatives that have attracted interest in medicinal chemistry primarily because of their potential as HIV integrase inhibitors and as kinase‑targeted probes .

Why Generic Imidazole Substitution Fails for 2-(Ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole


Within the 2‑ethylthio‑5‑(3‑nitrophenyl)‑imidazole series, the N‑1 substituent is the primary discriminant of biochemical behaviour. Replacing the o‑tolyl group with phenyl, p‑tolyl, or halogenated phenyl analogs alters both the steric environment and the electron density on the imidazole ring, which in turn modulates target binding, metabolic stability, and solubility . Consequently, in‑class compounds cannot be interchanged without re‑validating the entire structure–activity relationship, making the specific substitution pattern of 2‑(ethylthio)‑5‑(3‑nitrophenyl)‑1‑(o‑tolyl)‑1H‑imidazole a critical procurement requirement.

Quantitative Differentiation Evidence for 2-(Ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole


Steric and Lipophilic Advantage of the o‑Tolyl Substituent Over Phenyl and p‑Tolyl Analogs

The o‑tolyl group introduces a methyl substituent ortho to the N‑1 phenyl ring, creating a restricted rotation around the N‑aryl bond and increasing molecular volume compared with the unsubstituted phenyl analog . The calculated log P (Clog P) rises by approximately 0.5 log units relative to the phenyl analog, while the topological polar surface area (TPSA) remains unchanged, indicating enhanced passive membrane permeability without sacrificing hydrogen‑bonding capacity [1]. These differences are consistent with the observed trend that o‑tolyl imidazoles often display improved cellular potency in kinase inhibition assays relative to their phenyl counterparts [1].

Steric parameter Lipophilicity Structure–Activity Relationship

Enhanced Interaction Potential with HIV‑1 Integrase Based on Class‑Level SAR

N‑Aminoimidazole‑thione derivatives, which share the 5‑(3‑nitrophenyl)‑imidazole core present in the target compound, have been claimed as HIV‑1 replication inhibitors in patent literature [1]. Within this chemotype, the combination of a 2‑thioether and a sterically demanding N‑1 aryl group (e.g., o‑tolyl) is hypothesised to improve occupancy of the hydrophobic pocket adjacent to the integrase active site, potentially leading to enhanced strand‑transfer inhibition [2]. Although no head‑to‑head IC₅₀ data for the exact compound have been published, structurally related N‑aminoimidazole‑thiones have demonstrated sub‑micromolar inhibition of HIV‑1 integrase strand‑transfer activity in biochemical assays [2].

HIV integrase Antiviral Imidazole scaffold

Differentiation from Halogenated Analogs by Absence of Electrophilic Risk

The closest halogenated analog, 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1235302‑59‑6), carries a chlorine atom that can undergo cytochrome P450‑mediated oxidative dehalogenation, potentially generating reactive intermediates . The target compound replaces the chloro group with a methyl group, eliminating this metabolic liability while retaining similar lipophilicity . Additionally, the o‑methyl group is not susceptible to the glutathione‑adduct formation sometimes observed with halogenated aromatics, reducing the risk of idiosyncratic toxicity in preclinical development [1].

Reactive metabolite Safety profiling Electrophilic risk

Best‑Fit Application Scenarios for 2-(Ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole


HIV‑1 Integrase Strand‑Transfer Inhibitor Lead Optimisation

Given the class‑level evidence for HIV‑1 integrase inhibition [1], this compound is suited for structure–activity relationship (SAR) expansion around the N‑1 aryl position. The o‑tolyl moiety provides a sterically differentiated starting point for designing analogs with improved strand‑transfer selectivity over competing 3′‑processing inhibition.

Kinase Selectivity Profiling Using a Sterically Hindered Hinge‑Binder

The combination of a 2‑ethylthio group and an o‑tolyl substituent creates a conformationally restricted scaffold that can be exploited as a hinge‑binding motif for kinases that accommodate a twisted N‑aryl geometry. The compound’s predicted lipophilicity (Clog P ≈ 4.1) supports cellular permeability, making it a promising starting point for phenotypic kinase‑inhibitor screens [2].

Metabolic‑Stability‑Focused Probe Development

Because the o‑tolyl compound lacks the halogen‑based structural alerts present in its chlorophenyl analog, it is a preferred scaffold for programs that require early metabolic‑stability assessment . Researchers can use it as a clean baseline to introduce additional substituents without confounding reactive‑metabolite issues.

Computational Chemistry and Docking Studies on 2‑Thioimidazole Pharmacophores

The well‑resolved SMILES and predicted properties [2] make this compound suitable for in silico studies aimed at understanding the role of N‑1 aryl substituents in target binding. Comparative docking against the phenyl and p‑tolyl analogs can illuminate the energetic contribution of the ortho‑methyl group to binding‑pocket complementarity.

Quote Request

Request a Quote for 2-(ethylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.